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Compound of Interest

Compound Name: (S)-Tetrahydrofuran-3-ol

Cat. No.: B019299 Get Quote

An essential chiral building block, (S)-Tetrahydrofuran-3-ol, serves as a critical intermediate in

the stereoselective synthesis of numerous active pharmaceutical ingredients (APIs). Its defined

stereochemistry is pivotal for achieving the desired therapeutic effects and safety profiles in a

range of drugs, including antiviral and anticancer agents. This document provides detailed

application notes and protocols for researchers, scientists, and drug development professionals

on the utilization of (S)-Tetrahydrofuran-3-ol in chiral synthesis.

Application Notes
(S)-Tetrahydrofuran-3-ol, also known as (S)-(+)-3-Hydroxytetrahydrofuran, is a colorless to

pale yellow liquid valued for its specific spatial arrangement of the hydroxyl group.[1][2] This

precise chirality makes it an indispensable synthon for creating complex molecules with high

enantiomeric purity.[1] It is widely incorporated into the structures of various drugs, often as a

key chiral fragment that interacts with biological targets.[2]

Key Therapeutic Areas and Associated Drugs:

Antiviral (HIV/AIDS): (S)-Tetrahydrofuran-3-ol is a crucial intermediate in the synthesis of

HIV protease inhibitors like Amprenavir and its prodrug, Fosamprenavir.[3][4][5] The

tetrahydrofuran moiety is integral to the carbamate portion of the Amprenavir molecule.[5]

Anticancer: It is used in the synthesis of Afatinib, a medication for treating non-small cell lung

cancer (NSCLC) and HER2-positive breast cancer.[2][6]
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Antidiabetic: The compound is a building block for Empagliflozin, a drug used to manage

type 2 diabetes.[1]

Hepatitis C: While not explicitly detailed in all synthesis routes, chiral tetrahydrofuran

derivatives are common in complex antiviral agents, and its use has been noted in the

context of intermediates for drugs like Boceprevir.[7][8]

The synthesis of (S)-Tetrahydrofuran-3-ol itself can be achieved through various methods,

including the reduction of derivatives of L-malic acid or the asymmetric reduction of

dihydrofuran, ensuring a high degree of optical purity.[2][3][9][10] Processes have been

developed that yield the compound with excellent enantiomeric excess (ee), which is critical for

its application in pharmaceutical synthesis.[2]

Quantitative Data Summary
The quality and efficiency of synthetic routes involving (S)-Tetrahydrofuran-3-ol are

paramount. The following tables summarize key quantitative data related to its synthesis and

application.

Table 1: Synthesis and Quality of (S)-Tetrahydrofuran-3-ol

Starting
Material

Synthetic
Method

Yield
Enantiomeric
Excess (ee) /
Optical Purity

Reference

2,3-
Dihydrofuran

Asymmetric
borohydride
reduction

92% 100% [2]

L-Malic Acid

Esterification-

reduction-

cyclodehydration

- 95.8% [3]

| L-Malic Acid | Esterification to Dimethyl L-malate | 85.2% | - |[9] |

Table 2: Pharmaceutical Applications of (S)-Tetrahydrofuran-3-ol
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Drug Name Therapeutic Area
Role of (S)-
Tetrahydrofuran-3-
ol

Reference

Amprenavir
HIV Protease
Inhibitor

Forms the (3S)-
oxolan-3-yl
carbamate group

[3][5][6]

Afatinib Anticancer (NSCLC) Key intermediate [2][6]

Empagliflozin Antidiabetic Chiral building block [1]

| Ticardipine | Antiarrhythmic | Intermediate |[2] |

Experimental Protocols
The following are representative protocols for the synthesis of (S)-Tetrahydrofuran-3-ol and its

subsequent use in the synthesis of a key pharmaceutical intermediate.

Protocol 1: Synthesis of (S)-Tetrahydrofuran-3-ol from L-
Malic Acid
This protocol is based on a three-step process involving esterification, reduction, and

cyclization.[9][10]

Step 1: Esterification of L-Malic Acid to Dimethyl L-malate

In a three-necked flask, add L-malic acid (100g) and methanol (650ml).

While stirring, add sulfuric acid (1ml) as a catalyst.

Heat the mixture to reflux (60-70 °C) and maintain for 10 hours.

After cooling, neutralize the mixture by dropwise addition of a saturated sodium bicarbonate

aqueous solution until the pH is 7-8.

Concentrate the mixture to remove methanol.
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Add water and extract the product into ethyl acetate.

Wash the organic phase with water, dry over an anhydrous agent (e.g., Na₂SO₄), and

concentrate under reduced pressure to obtain Dimethyl L-malate as a colorless liquid.[9]

Step 2: Reduction to (S)-1,2,4-Butanetriol

Dissolve the Dimethyl L-malate from Step 1 in a suitable lower alcohol solvent (e.g.,

ethanol).

Use a sodium borohydride/LiCl reduction system to reduce the ester groups to alcohols. This

avoids the use of more hazardous reagents like lithium aluminum hydride.[10]

Monitor the reaction to completion using an appropriate technique (e.g., TLC).

After the reaction, filter to remove solid by-products. Acidify the filtrate to precipitate inorganic

salts.

Concentrate the filtrate to obtain crude (S)-1,2,4-Butanetriol.[10]

Step 3: Cyclization to (S)-Tetrahydrofuran-3-ol

To the crude (S)-1,2,4-Butanetriol from Step 2, add a catalytic amount of p-toluenesulfonic

acid (PTSA).[3][10]

Heat the mixture to a high temperature (180-220 °C) to induce intramolecular cyclization

(dehydration).[3][10]

Purify the resulting (S)-Tetrahydrofuran-3-ol by vacuum distillation.[10]

Protocol 2: Representative Synthesis of an N-
substituted Carbamate using (S)-Tetrahydrofuran-3-ol
(Amprenavir Moiety Formation)
This generalized protocol illustrates the formation of the carbamate linkage found in

Amprenavir, where (S)-Tetrahydrofuran-3-ol is coupled with the amine-containing backbone of

the drug.
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Activation of the Amine Backbone: The core amine intermediate of the drug (e.g., (2R,3S)-3-

amino-1-(N-isobutyl-4-aminobenzenesulfonamido)-4-phenylbutan-2-ol for Amprenavir) is

typically reacted with an agent like phosgene or a phosgene equivalent (e.g., triphosgene,

carbonyldiimidazole) to form a reactive intermediate such as an isocyanate or an activated

carbamate. This step is performed under anhydrous conditions in an inert solvent (e.g.,

dichloromethane, THF) at low temperatures.

Coupling Reaction: To the solution containing the activated amine backbone, add (S)-
Tetrahydrofuran-3-ol (1.0-1.2 equivalents) dissolved in the same anhydrous solvent.

A non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) may be added to

facilitate the reaction.

Allow the reaction to stir at room temperature until completion, monitoring by TLC or LC-MS.

Workup and Purification: Upon completion, quench the reaction with an aqueous solution

(e.g., saturated ammonium chloride).

Separate the organic layer, wash with brine, and dry over an anhydrous salt like magnesium

sulfate.

Concentrate the solvent under reduced pressure.

Purify the crude product using column chromatography on silica gel to yield the final

carbamate product.

Visualizations
The following diagrams illustrate the workflow and chemical pathways involving (S)-
Tetrahydrofuran-3-ol.

Caption: General workflow from chiral pool to API synthesis.
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Key Pharmaceutical Applications
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Caption: Role of (S)-Tetrahydrofuran-3-ol in synthesizing various APIs.

Caption: Simplified reaction pathway for carbamate synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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